
1-Tert-butyl 2-ethyl 4-aminopiperidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl 2-ethyl 4-aminopiperidine-1,2-dicarboxylate is a chemical compound with the molecular formula C13H24N2O4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
The synthesis of 1-Tert-butyl 2-ethyl 4-aminopiperidine-1,2-dicarboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced through a substitution reaction, often using reagents like ammonia or amines.
Esterification: The carboxylate groups are introduced through esterification reactions, typically using alcohols and acid catalysts.
Protection of Functional Groups: The tert-butyl and ethyl groups are introduced to protect the functional groups during the synthesis.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and advanced purification techniques.
Analyse Chemischer Reaktionen
1-Tert-butyl 2-ethyl 4-aminopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group can undergo substitution reactions with halides or other electrophiles, forming substituted derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl 2-ethyl 4-aminopiperidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Tert-butyl 2-ethyl 4-aminopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Tert-butyl 2-ethyl 4-aminopiperidine-1,2-dicarboxylate can be compared with similar compounds such as:
1-Tert-butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate: This compound has a methyl group instead of an ethyl group, leading to differences in reactivity and biological activity.
1-Tert-butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate: This compound has a pyrrolidine ring instead of a piperidine ring, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H24N2O4 |
|---|---|
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
1-O-tert-butyl 2-O-ethyl 4-aminopiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)10-8-9(14)6-7-15(10)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3 |
InChI-Schlüssel |
BXFUPZVCOXGOMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC(CCN1C(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yltrifluoromethanesulfonate](/img/structure/B13621778.png)

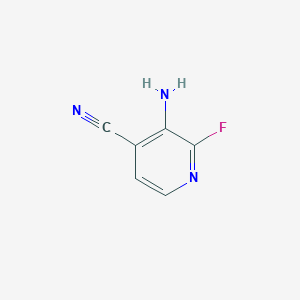
![2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B13621794.png)

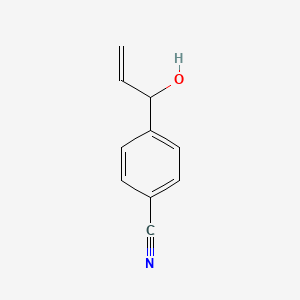
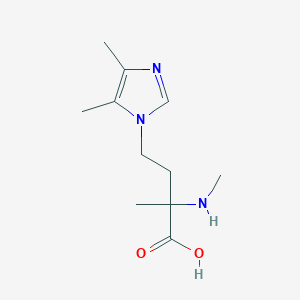
![3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol](/img/structure/B13621834.png)
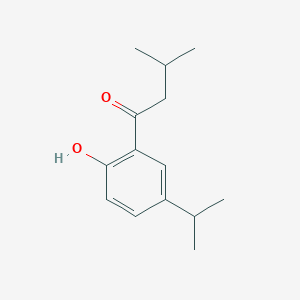
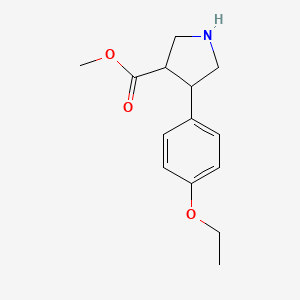
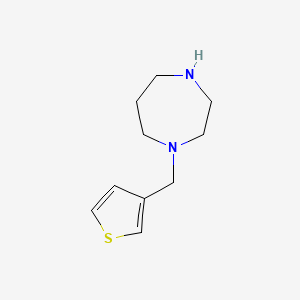

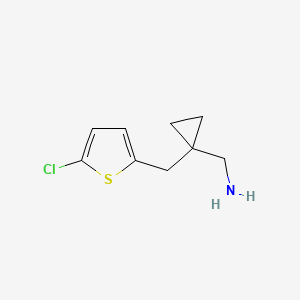
![1,7-Diazaspiro[4.5]decan-2-onehydrochloride](/img/structure/B13621884.png)
